molecular formula C26H31N5O5S B11410283 (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide

(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide

Cat. No.: B11410283
M. Wt: 525.6 g/mol
InChI Key: AAFGQGUAUKKREU-NKFKGCMQSA-N
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Description

The compound (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide is a complex organic molecule that features a variety of functional groups, including an indole ring, a morpholine ring, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the indole ring using dimethylsulfamoyl chloride in the presence of a base such as pyridine.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine ring.

    Formation of the Phenylformamido Group: This step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylformamido group.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide: can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin, which have important biological functions.

    Sulfamoyl Compounds: Compounds containing the sulfamoyl group, such as sulfonamides, which are used as antibiotics.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself, which is used as a solvent and corrosion inhibitor.

The uniqueness of This compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H31N5O5S

Molecular Weight

525.6 g/mol

IUPAC Name

N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H31N5O5S/c1-29(2)37(34,35)31-19-21(22-10-6-7-11-24(22)31)18-23(28-25(32)20-8-4-3-5-9-20)26(33)27-12-13-30-14-16-36-17-15-30/h3-11,18-19H,12-17H2,1-2H3,(H,27,33)(H,28,32)/b23-18-

InChI Key

AAFGQGUAUKKREU-NKFKGCMQSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCN3CCOCC3)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCN3CCOCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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